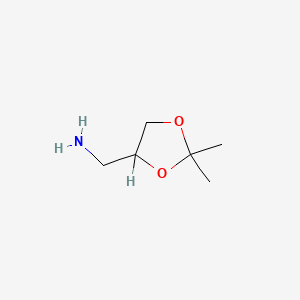

2,2-Dimethyl-1,3-dioxolane-4-methanamine

Description

Significance as a Chiral Building Block in Organic Synthesis

The primary significance of 2,2-Dimethyl-1,3-dioxolane-4-methanamine in organic synthesis lies in its identity as a chiral building block. This means that its inherent, fixed three-dimensional arrangement of atoms can be used to influence the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer over another. This is of paramount importance in areas such as medicinal chemistry, where the biological activity of a drug is often dependent on its specific stereochemistry.

The compound exists as two enantiomers, (R)- and (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine, which are accessible from the chiral pool. For instance, derivatives with the (4S, 5S) configuration can be synthesized from L-(+)-tartaric acid, a readily available and inexpensive natural product. researchgate.netnih.gov This accessibility from natural sources is a key advantage for its use in asymmetric synthesis. researchgate.net The dioxolane ring, formed by the protection of a diol with acetone (B3395972), provides steric hindrance that can direct incoming reagents to a specific face of the molecule, thus controlling the formation of new stereocenters.

The primary amine functionality serves as a handle for a wide array of chemical transformations. It can be readily converted into amides, imines, and other nitrogen-containing functional groups, allowing for its incorporation into a diverse range of molecular architectures. This versatility makes it a valuable precursor for the synthesis of more complex chiral ligands, auxiliaries, and intermediates for target-oriented synthesis.

Overview of Key Research Trajectories and Academic Relevance

Academic research involving this compound and its derivatives has primarily focused on its application in asymmetric synthesis and the development of new chiral ligands. The inherent chirality and functional group accessibility of this compound make it an ideal scaffold for creating novel structures that can be employed in catalysis and as stereodirecting agents.

One significant research trajectory involves the use of this amine as a precursor for the synthesis of C2-symmetric chiral ligands. These ligands are of great interest due to their ability to coordinate with metal centers and create a chiral environment for a variety of catalytic asymmetric reactions. For example, the related diamine, ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanamine, derived from L-tartaric acid, has been used to synthesize multidentate chiral ligands. researchgate.net The chirality of the dioxolane backbone is effectively transferred to the resulting ligand, influencing the stereochemical outcome of the catalyzed reaction. researchgate.net

Another key area of academic inquiry is the use of this compound as a chiral auxiliary. In this role, the chiral amine is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled. While specific examples directly employing this compound as a chiral auxiliary in high-impact research are not as prevalent as for other auxiliaries, its structural motifs are present in a variety of chiral auxiliaries used in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgresearchgate.net

Furthermore, the academic relevance of this compound extends to its role as a key intermediate in the synthesis of biologically active molecules and natural products. The ability to introduce a chiral amine-containing fragment with a protected diol allows for the construction of complex polyfunctionalized molecules with a high degree of stereochemical control. Research in this area often involves the development of synthetic routes where the stereochemistry of the final product is traced back to the initial stereocenter of the this compound building block.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22195-47-7 (racemic) | sigmaaldrich.com |

| (R)-enantiomer CAS | 103883-30-3 | bldpharm.com |

| (S)-enantiomer CAS | 85236-49-5 | |

| Molecular Formula | C6H13NO2 | sigmaaldrich.com |

| Molecular Weight | 131.17 g/mol | sigmaaldrich.com |

| Boiling Point | 147-148 °C at 14 mmHg | sigmaaldrich.com |

| Density | 1.012 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.438 | sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOYWCSTHVTLOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399553 | |

| Record name | (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22195-47-7 | |

| Record name | (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxolane-4-methanamine, 2,2-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations of 2,2 Dimethyl 1,3 Dioxolane 4 Methanamine

Enantiomeric Forms and Their Isolation

2,2-Dimethyl-1,3-dioxolane-4-methanamine exists as a pair of enantiomers due to the chiral carbon at the 4-position of the dioxolane ring. These enantiomers, (R)-2,2-dimethyl-1,3-dioxolane-4-methanamine and (S)-2,2-dimethyl-1,3-dioxolane-4-methanamine, are non-superimposable mirror images of each other.

The primary method for obtaining the enantiopure forms of this amine is through synthesis from a chiral pool. The readily available enantiomers of 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-(-)-solketal and (S)-(+)-solketal, serve as the starting materials. nist.gov A typical synthetic route involves the conversion of the primary alcohol in solketal (B138546) to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source, like ammonia (B1221849) or a protected amine equivalent. Subsequent deprotection, if necessary, yields the desired enantiomerically pure amine.

Alternatively, the racemic mixture of this compound can be separated into its constituent enantiomers through chiral resolution. tcichemicals.com One common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid). The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the amine. Another powerful method for enantiomeric separation is preparative chiral high-performance liquid chromatography (HPLC). nih.gov

Table 1: Enantiomers of this compound

| Enantiomer | CAS Number |

|---|---|

| (R)-2,2-Dimethyl-1,3-dioxolane-4-methanamine | 103883-30-3 bldpharm.com |

| (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine | Not specified |

| Racemic this compound | 22195-47-7 sigmaaldrich.com |

Methods for Determining Enantiomeric Purity and Absolute Configuration

The determination of enantiomeric purity and absolute configuration is paramount in stereochemical studies. For this compound, several analytical techniques are employed.

Enantiomeric Purity: The enantiomeric excess (ee) of a sample is commonly determined using chiral chromatography. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method where the enantiomers are separated on a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their quantification.

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC utilizes a capillary column coated with a chiral stationary phase to separate the volatile enantiomers. gcms.cz

Absolute Configuration: Determining the absolute spatial arrangement of atoms (the R or S configuration) can be achieved through various methods:

X-ray Crystallography: This is the most definitive method for determining absolute configuration. researchgate.netmpg.de If a suitable single crystal of a derivative of the chiral amine can be formed, X-ray diffraction analysis can unambiguously establish its three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3), the NMR signals of the enantiomers can be resolved. nih.gov The differential coordination of the enantiomers to the chiral reagent leads to distinct chemical shifts, which can be used to determine the enantiomeric ratio and, in some cases, deduce the absolute configuration by comparison with known standards. nih.gov

Correlation with Known Compounds: The absolute configuration can often be inferred by synthesizing the amine from a starting material of known absolute configuration, such as (R)- or (S)-solketal, with the assumption that the stereocenter is not affected during the reaction sequence.

Table 2: Analytical Methods for Stereochemical Analysis

| Technique | Application | Principle |

|---|---|---|

| Chiral HPLC | Enantiomeric Purity | Differential interaction with a chiral stationary phase leading to separation. |

| Chiral GC | Enantiomeric Purity | Separation of volatile enantiomers on a chiral capillary column. |

| X-ray Crystallography | Absolute Configuration | Diffraction pattern of a single crystal reveals the 3D structure. researchgate.netmpg.de |

| NMR with Chiral Shift Reagents | Enantiomeric Purity & Absolute Configuration | Formation of diastereomeric complexes with a chiral reagent leading to distinct NMR signals. nih.gov |

Stereocontrol and Diastereoselectivity in Reactions Involving the Compound

Enantiomerically pure this compound is a valuable chiral building block and has potential as a chiral auxiliary in asymmetric synthesis. wikipedia.orgresearchgate.net A chiral auxiliary is a temporary stereogenic unit that is incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed.

While specific examples of this compound being used as a chiral auxiliary are not extensively documented in readily available literature, its structural features suggest its potential in this role. The chiral amine can be converted into a chiral amide or imine, which can then direct the stereoselective addition of nucleophiles to the carbonyl or iminyl group. The steric bulk of the dioxolane ring and the defined spatial orientation of the substituents can create a chiral environment that favors the formation of one diastereomer over the other.

For instance, an N-acylated derivative of this compound could be used in diastereoselective enolate alkylation or aldol (B89426) reactions, similar to the well-established Evans oxazolidinone auxiliaries. wikipedia.org The stereochemical outcome of such reactions would be dictated by the conformation of the transition state, which is influenced by the stereochemistry of the chiral auxiliary.

Chiral Recognition and Differentiation Studies

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. While there is limited specific information in the public domain regarding chiral recognition and differentiation studies using this compound as a chiral selector or in host-guest complexation, its potential for such applications exists.

The amine functionality, capable of hydrogen bonding, and the chiral environment provided by the dioxolane ring could enable it to act as a chiral solvating agent in NMR spectroscopy to differentiate between enantiomers of other chiral molecules. Furthermore, it could be immobilized on a solid support to create a chiral stationary phase for HPLC or GC, although such applications have not been widely reported.

Synthetic Methodologies for 2,2 Dimethyl 1,3 Dioxolane 4 Methanamine and Its Analogues

Advanced Synthetic Routes

The construction of the 2,2-dimethyl-1,3-dioxolane-4-methanamine framework can be approached through several advanced methods, including the use of chiral starting materials, asymmetric transformations, and sequential reactions.

Chiral Pool Approaches, including L-Tartaric Acid and Glycerol (B35011) Derivatives

The "chiral pool" provides a powerful strategy for the synthesis of enantiomerically pure compounds by utilizing naturally occurring chiral molecules as starting materials.

L-Tartaric Acid: L-(+)-Tartaric acid serves as a prominent chiral precursor for synthesizing molecules with C2-symmetric backbones. researchgate.net The inherent stereochemistry of tartaric acid allows for the creation of a well-defined five-membered dioxolane ring with specific stereochemical configurations. researchgate.net The synthesis of derivatives like ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanamine from L-tartaric acid demonstrates the utility of this approach in preserving and transferring chirality to the final product. researchgate.net

Glycerol Derivatives: Glycerol is a readily available and inexpensive prochiral starting material for the synthesis of this compound. The most common glycerol derivative used is 2,2-dimethyl-1,3-dioxolane-4-methanol, also known as solketal (B138546). chemicalbook.comnist.gov Solketal is produced by the acid-catalyzed ketalization of glycerol with acetone (B3395972). upnyk.ac.idrug.nl This reaction protects the 1,2-diol of glycerol, leaving a primary hydroxyl group available for further functionalization. Enantiomerically pure versions of solketal, such as (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol and its (S)-enantiomer, are also accessible, providing a direct route to chiral target molecules. nist.gov

| Chiral Precursor | Key Intermediate | Target Moiety |

| L-(+)-Tartaric Acid | (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid | C2-symmetric diamines |

| Glycerol | (R)- or (S)-Solketal | (R)- or (S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine |

Asymmetric Synthesis Pathways

Asymmetric synthesis allows for the creation of specific stereoisomers of a molecule. For this compound, a key strategy involves the use of a chiral intermediate, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde. sigmaaldrich.comnih.gov This chiral aldehyde can be synthesized from the corresponding chiral alcohol, (R)-solketal.

A common method to introduce the amine functionality asymmetrically is through reductive amination . The chiral aldehyde reacts with an amine source, such as ammonia (B1221849), to form an intermediate imine or iminium ion. This intermediate is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield the chiral primary amine. youtube.com The use of NaBH3CN is advantageous as it is a milder reducing agent than sodium borohydride (B1222165) (NaBH4) and selectively reduces the protonated imine over the starting aldehyde. youtube.com The commercial availability of the (R)-enantiomer of the target amine as a chiral building block underscores the viability of such asymmetric synthetic routes. bldpharm.com

Multistep Reaction Sequences

The synthesis of this compound from its precursors typically involves a multistep reaction sequence. Two primary routes starting from the key intermediate, solketal, are prevalent:

Route 1: Conversion via a Leaving Group

Activation of the Hydroxyl Group: The primary alcohol of solketal is converted into a good leaving group. A common method is tosylation, where solketal is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form 2,2-dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate. chemicalbook.com

Introduction of the Nitrogen Moiety: The tosylate is then subjected to nucleophilic substitution with a nitrogen-containing nucleophile. Two common methods are:

Azide (B81097) Substitution: Reaction with sodium azide (NaN3) yields the corresponding azide intermediate.

Gabriel Synthesis: Reaction with potassium phthalimide (B116566) is another effective method for introducing a protected nitrogen atom. masterorganicchemistry.com

Reduction to the Primary Amine: The final step is the reduction of the azide (e.g., using LiAlH4 or catalytic hydrogenation) or the deprotection of the phthalimide derivative (typically with hydrazine) to afford the final primary amine. masterorganicchemistry.com

Route 2: Oxidation and Reductive Amination

Oxidation of the Alcohol: The primary alcohol of solketal is oxidized to the corresponding aldehyde, 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, using standard oxidizing agents. nih.gov

Reductive Amination: As described in the asymmetric synthesis section, the resulting aldehyde undergoes reductive amination with ammonia and a reducing agent like NaBH3CN to form the target amine. youtube.com

Precursor Chemistry and Derivatization Strategies

The chemistry of the precursors to this compound is central to its synthesis. The most critical precursor is 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal). nist.gov The synthesis of solketal from glycerol and acetone is a well-established and optimized process. nih.govmdpi.com

Once the target amine is synthesized, it can be further modified through various derivatization strategies. The primary amine functionality allows for a range of reactions, including:

Imine Formation: Reaction with aldehydes or ketones yields the corresponding imines (Schiff bases). For example, it reacts with 2-thiophenealdehyde to form an imine. researchgate.net

Amide Formation: Acylation with acid chlorides or anhydrides produces amides.

Further Alkylation: The primary amine can be further alkylated to form secondary or tertiary amines.

Formation of Complex Derivatives: The amine has been used as a building block in the synthesis of more complex molecules, such as those containing morpholine (B109124) moieties. pharmaffiliates.com

Process Optimization and Scalability Considerations in Research Synthesis

The ketalization of glycerol is an equilibrium-limited reaction, and optimization strategies focus on shifting the equilibrium towards the product side. upnyk.ac.id Key parameters that are often optimized include:

Catalyst: A variety of homogeneous and heterogeneous acid catalysts have been studied, including sulfuric acid, p-toluenesulfonic acid, ion-exchange resins (e.g., Amberlyst-15, Purolite® PD206), and zeolites. nih.govmdpi.commdpi.comresearchgate.net Heterogeneous catalysts are often preferred for ease of separation and recyclability. mdpi.com

Reaction Temperature: The optimal temperature is a balance between reaction rate and managing the volatility of acetone. Studies have shown optimal yields at temperatures around 313 K (40 °C). mdpi.com

Molar Ratio of Reactants: Using an excess of acetone is common to drive the reaction forward. Optimized acetone to glycerol molar ratios are often in the range of 6:1 to 9:1. mdpi.com

Water Removal: The removal of water, a byproduct of the reaction, is crucial for achieving high conversions.

For scalability, continuous flow processes in fixed-bed reactors have been explored for solketal synthesis. mdpi.comresearchgate.net These systems offer advantages in terms of process control, efficiency, and catalyst lifetime. The optimization of these continuous processes involves adjusting parameters such as feed flow rate and residence time to maximize yield. researchgate.net While much of the optimization research focuses on solketal production, these principles of catalyst selection, temperature control, and reactor design are also applicable to the subsequent steps in the synthesis of this compound.

Chemical Reactivity and Mechanistic Studies of 2,2 Dimethyl 1,3 Dioxolane 4 Methanamine

Amination and Derivatization Reactions of the Methanamine Moiety

The methanamine group (-CH2NH2) is the primary site for reactions involving amination and derivatization. Its reactivity is dominated by the nucleophilic nature of the nitrogen atom's lone pair of electrons.

The primary amine functionality of 2,2-Dimethyl-1,3-dioxolane-4-methanamine contains a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. libretexts.org This allows it to react with a variety of electrophilic compounds in nucleophilic substitution reactions.

A common reaction is the alkylation with halogenoalkanes. libretexts.orgchemguide.co.uk The reaction proceeds via an SN2 mechanism where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. chemguide.co.uk This initial reaction forms a secondary ammonium (B1175870) salt. In the presence of a base, or excess primary amine, the salt is deprotonated to yield a free secondary amine. chemguide.co.uk

This process can continue, as the resulting secondary amine is often more nucleophilic than the primary amine from which it was formed. chemguide.co.uk Subsequent reactions with the alkyl halide can lead to the formation of a tertiary amine and ultimately a quaternary ammonium salt. libretexts.orglibretexts.org This potential for multiple substitutions can result in a complex mixture of products. libretexts.org To achieve selective synthesis of the secondary amine, a large excess of the initial primary amine is typically used to increase the probability that the alkyl halide will react with the intended starting material rather than the product. chemguide.co.uk

An alternative approach to synthesizing primary amines, which avoids the issue of over-alkylation, is the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as an ammonia (B1221849) surrogate. libretexts.org

Table 1: Nucleophilic Substitution Reactions of the Methanamine Moiety

| Reaction Type | Electrophile | Product Type | General Conditions |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Heating with the alkyl halide, often in a solvent like ethanol. Product distribution depends on stoichiometry. chemguide.co.uk |

The methanamine moiety can undergo both oxidation and reduction, although reduction is more relevant to its synthesis rather than its subsequent reactions.

Oxidation Pathways The oxidation of primary amines can lead to a variety of products, with the specific outcome highly dependent on the oxidant and reaction conditions. libretexts.org Mild oxidation, for instance with hydrogen peroxide or peroxy acids, can initially form hydroxylamines. libretexts.org However, these intermediates are often susceptible to further oxidation. libretexts.org

More vigorous oxidation can yield different products. For example, ozone-mediated oxidation of primary amines adsorbed onto silica (B1680970) gel has been shown to produce nitroalkanes. chemrxiv.org Other methods, such as copper-catalyzed oxidative dehydrogenation using molecular oxygen, can convert primary amines into nitriles. researchgate.net The oxidation of primary aliphatic amines with reagents like iodosobenzene (B1197198) can also yield nitriles or, in the case of cycloalkylamines, the corresponding cyclic ketones. researchgate.net

Table 2: Representative Oxidation Reactions of Primary Amines

| Oxidizing Agent | Product(s) | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Peroxyacids | Hydroxylamines, Nitrones | Can be difficult to control and may lead to complex mixtures. libretexts.org |

| Ozone (O₃) on Silica Gel | Nitroalkanes | Provides a solvent-free method for amine oxidation. chemrxiv.org |

| Iodosobenzene | Nitriles, Ketones | The product depends on the structure of the amine substrate. researchgate.net |

Reduction Pathways The primary amine group in this compound is already in a reduced state. However, the synthesis of this compound can be achieved through the reduction of other nitrogen-containing functional groups. Common precursors for primary amines include nitriles, amides, and azides. youtube.comrsc.org For instance, the corresponding nitrile or amide derivative of the dioxolane could be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the target primary amine. youtube.com Another method is reductive amination, where an aldehyde (like 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde) reacts with ammonia to form an imine, which is then reduced to the primary amine. rsc.orgmdpi.com

Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. This reaction is typically reversible and is often catalyzed by either an acid or a base. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

A pertinent example is the synthesis of [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine], a Schiff base derived from a similar starting material, ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanamine. researchgate.net The reaction was carried out by refluxing the diamine with 2-thiophenealdehyde in ethanol, resulting in a high yield of the corresponding di-imine. researchgate.net This demonstrates the straightforward nature of Schiff base formation with the amine functionality while the dioxolane ring remains intact under these conditions.

Table 3: Example of Schiff Base Formation

| Reactants | Product | Conditions | Yield |

|---|

Reactivity of the Dioxolane Ring System

The 2,2-dimethyl-1,3-dioxolane (B146691) ring is a cyclic acetal (B89532) (specifically, a ketal of acetone (B3395972) and glycerol). Its reactivity is fundamentally different from that of the methanamine moiety.

The 1,3-dioxolane (B20135) ring is generally stable under neutral and basic conditions, making it an excellent protecting group for 1,2-diols in organic synthesis. thieme-connect.de However, the acetal linkage is susceptible to cleavage under acidic conditions. thieme-connect.de

Acid-catalyzed hydrolysis is the most common ring-opening reaction for 1,3-dioxolanes. Treatment with aqueous acid will cleave the two C-O bonds of the acetal, regenerating the original diol and carbonyl compound. In the case of this compound, hydrolysis would yield glycerol (B35011), acetone, and the corresponding ammonium salt of the aminomethyl side chain. The reaction is typically driven to completion by the presence of a large excess of water.

Lewis acids are also effective catalysts for the ring-opening of dioxolanes. acs.org For example, a reaction between 1,3-dioxolanes and acid halides can be initiated, leading to the formation of more complex ester products. google.com

Table 4: Conditions for Dioxolane Ring-Opening

| Reagent(s) | Conditions | Product Type(s) |

|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Mild heating in aqueous solution | Diol and Carbonyl Compound |

| Lewis Acid (e.g., SnCl₂, BF₃·OEt₂) | Anhydrous conditions, often at low temperatures | Varies depending on the nucleophile present |

The structure of this compound imparts both hydrophobic and hydrophilic characteristics to the molecule. This amphiphilic nature influences its solubility, aggregation behavior, and interactions with other molecules.

The 2,2-dimethyl-1,3-dioxolane portion of the molecule is largely responsible for its hydrophobic character. The two methyl groups at the C2 position and the hydrocarbon backbone of the ring contribute to its nonpolar nature. In contrast, the primary amine group on the side chain and the two ether-like oxygen atoms within the dioxolane ring are capable of acting as hydrogen bond acceptors, providing hydrophilic character. researchgate.net The primary amine can also act as a hydrogen bond donor.

Table 5: Hydrophilic vs. Hydrophobic Moieties

| Molecular Moiety | Dominant Characteristic | Rationale |

|---|---|---|

| Dimethyl-substituted dioxolane ring | Hydrophobic | Composed primarily of C-C and C-H bonds with nonpolar methyl groups. |

| Dioxolane oxygen atoms | Hydrophilic | Lone pairs on oxygen can act as hydrogen bond acceptors. researchgate.net |

Investigation of Reaction Mechanisms through Kinetic and Thermodynamic Studies

Detailed kinetic and thermodynamic studies on reactions directly involving this compound are not extensively documented in publicly available literature. However, its reactivity can be inferred from its participation in various chemical transformations.

One area where the reactivity of a derivative has been studied is in the field of polymer chemistry. Specifically, the kinetic analysis of the Reversible Addition-Fragmentation chain Transfer (RAFT) copolymerization of (2,2-dimethyl-1,3-dioxolane)methyl acrylamide (B121943) (DDMAA), a monomer synthesized from this compound, has been reported. acs.org In these studies, kinetic plots of the polymerization show a linear increase in molecular weight with monomer conversion, which is characteristic of a controlled polymerization process. acs.org While this provides insight into the polymerization behavior of a derivative, specific rate constants and thermodynamic parameters for the reactions of the parent amine are not provided.

The amine functionality of this compound readily undergoes reactions typical of primary amines, such as acylation. For instance, its reaction with acryloyl chloride in the presence of a base like triethylamine (B128534) proceeds smoothly at low temperatures to form the corresponding acrylamide derivative. acs.org Similarly, it can react with other acylating agents, such as in condensation reactions used to create functional polymers for applications like viscosity index improvers. google.com These reactions highlight the nucleophilic character of the amine group.

The compound is also utilized in multi-step syntheses where reaction conditions provide qualitative insights into its reactivity. For example, in the synthesis of N-substituted pyridones, this compound is reacted with methyl cyanoacetate (B8463686) at 80°C for 16 hours, indicating that elevated temperatures are required for this particular condensation. google.com

While quantitative kinetic and thermodynamic data are sparse, the existing literature demonstrates the compound's utility as a versatile building block, with its reactivity being harnessed in a controlled manner for the synthesis of more complex molecules and polymers.

Complexation Chemistry and Coordination with Metal Centers

The presence of a primary amine group in this compound makes it a potential ligand for coordination with metal ions. The nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. This capability is often exploited by incorporating the molecule into larger, multidentate ligand systems to enhance the stability and control the geometry of the resulting metal complexes.

While detailed studies on the coordination chemistry of this compound as a standalone ligand are not widely reported, its derivatives are frequently used in the synthesis of chelating agents. For example, it can be used as a precursor to form hydrophilic pyrazine-based dyes that can act as ligands for metal ions in biomedical imaging applications. medibeacon.com In these systems, the amine group is functionalized to create a larger molecule with multiple coordination sites.

Furthermore, the compound is listed as a suitable amine for creating functional groups on polymers designed for sludge and varnish control, which can involve interactions with metal species present in lubricating oils. google.com This suggests a practical application of its coordinating ability.

The synthesis of glycopolymers for studying biological interactions also utilizes this compound. kyushu-u.ac.jp In some instances, metal scavengers are used in these polymerization processes, indicating the potential for the amine groups on the resulting polymer to interact with metal ions. kyushu-u.ac.jp

Applications of 2,2 Dimethyl 1,3 Dioxolane 4 Methanamine in Organic Synthesis

As a Chiral Auxiliary and Ligand in Asymmetric Transformations

While 2,2-Dimethyl-1,3-dioxolane-4-methanamine is primarily utilized as a structural precursor for more elaborate chiral ligands, the fundamental concept of a chiral auxiliary involves a temporarily incorporated stereogenic group to control the stereochemical outcome of a reaction. The inherent chirality of the dioxolane ring system, originating from natural sources, allows it to function effectively in this capacity. liv.ac.uk Derivatives of this compound, by preserving this chirality, act as powerful tools in asymmetric synthesis.

The effectiveness of such auxiliaries is rooted in their ability to create a diastereomeric intermediate that allows for the selective formation of one enantiomer over another in subsequent reactions. This strategy is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry.

Synthesis of Complex Organic Molecules

The well-defined stereochemistry of this compound makes it an ideal starting point for the synthesis of a wide array of complex organic molecules. Its structural rigidity and functional handles allow for its incorporation into larger, more intricate molecular architectures.

Building Blocks for Pharmaceutical Intermediates

The 2,2-dimethyl-1,3-dioxolane (B146691) framework is a recurring motif in a number of biologically active compounds, underscoring its importance in medicinal chemistry. Derivatives of this structure have been identified as crucial components in the development of novel therapeutic agents.

One notable application is in the design of inhibitors for the human rhinovirus (HRV) 3C protease, an enzyme essential for the virus's replication. nih.gov Research has led to the identification of novel dicarboxamide derivatives of (4R,5R)-2,2-dimethyl-1,3-dioxolane that exhibit significant inhibitory activity against this enzyme. nih.gov Specifically, compound 7d in a reported study, (4R,5R)-N⁴-(2-((3-methoxyphenyl)amino)ethyl)-2,2-dimethyl-N⁵-(naphthalen-2-yl)-1,3-dioxolane-4,5-dicarboxamide, was found to have an IC₅₀ value of 2.50±0.7µM, highlighting its potential as a lead compound for new anti-rhinoviral drugs. nih.gov

Furthermore, the dioxolane ring is a key structural element in various antiviral nucleoside analogues. For instance, (-)-β-D-(2R,4R)-1,3-dioxolane-2,6-diaminopurine (DAPD), also known as Amdoxovir, is an anti-HIV agent. researchgate.net The synthesis of such molecules often relies on chiral building blocks that contain the dioxolane moiety to ensure the correct stereochemistry, which is critical for their biological activity. researchgate.net

Precursors for Agrochemicals

In addition to pharmaceuticals, derivatives of this compound are utilized in the synthesis of agrochemicals, particularly fungicides. The development of new agents to protect crops from fungal diseases is a continuous effort in agricultural science.

Research has shown that 1,2,3-triazoles synthesized from a glycerol-derived 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane (B2546519) backbone exhibit significant fungicidal properties. mdpi.com In a study assessing their efficacy against Colletotrichum gloeosporioides, the causative agent of papaya anthracnose, two derivatives demonstrated noteworthy activity. mdpi.com These findings suggest that the 2,2-dimethyl-1,3-dioxolane scaffold can be a valuable platform for developing new and effective fungicides. researchgate.netmdpi.comnih.gov

| Compound/Derivative | Target Pathogen | Activity |

| 1-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-cyclohexanol | Colletotrichum gloeosporioides | High efficiency in control |

| 2-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazol-4-yl)propan-2-ol | Colletotrichum gloeosporioides | High efficiency in control |

Development of Chiral Ligands and Catalysts

Perhaps the most significant application of this compound in organic synthesis is as a precursor for the creation of sophisticated chiral ligands and catalysts. The amine functionality provides a convenient point for elaboration into more complex structures, such as diamines and other multidentate ligands, which can then be coordinated to transition metals.

Ligands for Enantioselective Catalysis, e.g., Hydrogenation

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, and the development of effective chiral ligands is paramount to the success of this methodology. Chiral diamines derived from the 2,2-dimethyl-1,3-dioxolane backbone have been successfully employed in such catalytic systems.

For example, a series of C₂-symmetric diamines, including (4S,5S)-2,2-dimethyl-4,5-bis(aminomethyl)-1,3-dioxolane, have been synthesized and their cobalt(II) complexes evaluated in the catalytic reduction of acetophenone (B1666503). mdpi.com While the enantiomeric excess achieved was moderate, these studies demonstrate the principle of using this chiral scaffold to induce asymmetry in a hydrogenation reaction. The results from the catalytic reduction of acetophenone using various chiral diamine ligands derived from the dioxolane framework are summarized below.

| Diamine Ligand | Product | Enantiomeric Excess (ee, %) |

| (4S,5S)-2,2-dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane | (S)-1-phenylethanol | 15 |

| (4S,5S)-2,2-dimethyl-4,5-bis(dimethylaminomethyl)-1,3-dioxolane | (S)-1-phenylethanol | 24 |

| (4S,5S)-2,2-dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane | (S)-1-phenylethanol | 0 |

These findings underscore the potential of such ligands in enantioselective catalysis and provide a basis for the design of more effective catalysts. The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalytic performance.

Metal Complex Formation and Their Catalytic Activity

The synthesis of chiral ligands from this compound and its derivatives allows for the formation of a variety of transition metal complexes. These complexes, which can feature metals such as cobalt, rhodium, iridium, and ruthenium, are the active species in many catalytic transformations.

The coordination of the chiral ligand to the metal center creates a chiral environment that enables the catalyst to differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The catalytic activity of these complexes is highly dependent on the nature of both the metal and the ligand.

For instance, cobalt(II) complexes with chiral diamines derived from the dioxolane backbone have been shown to catalyze the borohydride (B1222165) reduction of ketones. mdpi.com While the enantioselectivities were modest in these initial studies, they paved the way for further exploration of other metal complexes. The development of ruthenium, rhodium, and iridium complexes with such ligands is an active area of research, as these metals are known to be highly effective in a wide range of catalytic asymmetric hydrogenations and other transformations. The synthesis and characterization of these metal complexes are crucial steps in the development of new and improved catalytic systems for the efficient production of enantiomerically pure compounds. bath.ac.ukrsc.org

Role in Bioactive Molecule Synthesis and Structure-Activity Relationship Studies

The inherent chirality and functional groups of this compound make it an attractive starting material for the synthesis of potentially bioactive compounds. Researchers have explored its derivatives for various therapeutic applications.

The 1,3-dioxolane (B20135) scaffold is a recurring motif in compounds investigated for their biological activities. While direct studies on the antimicrobial properties of this compound derivatives are not extensively documented, research on analogous structures highlights the potential of this chemical class.

A study focused on new chiral and racemic 1,3-dioxolane derivatives demonstrated significant biological activity. nih.gov These compounds, synthesized from various aldehydes and diols, were tested for their antibacterial and antifungal efficacy. The results revealed that many of the synthesized 1,3-dioxolanes exhibited excellent antifungal activity against Candida albicans and significant antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa. nih.gov This suggests that the 1,3-dioxolane ring system is a promising pharmacophore for developing new antimicrobial agents. nih.gov Although these specific derivatives did not use this compound as a starting material, the findings support the rationale for designing and synthesizing new derivatives from this amine to explore their potential antimicrobial and antiparasitic properties.

Table 1: Antimicrobial Activity of Selected 1,3-Dioxolane Derivatives This table is based on data for related 1,3-dioxolane structures, illustrating the potential of the scaffold.

| Compound | Target Organism | Activity |

| New chiral 1,3-dioxolane | C. albicans | Excellent nih.gov |

| New racemic 1,3-dioxolane | S. aureus | Significant nih.gov |

| New racemic 1,3-dioxolane | S. epidermidis | Significant nih.gov |

| New racemic 1,3-dioxolane | E. faecalis | Significant nih.gov |

| New racemic 1,3-dioxolane | P. aeruginosa | Significant nih.gov |

Derivatives of the 1,3-dioxolane structure have been synthesized and studied as modulators of specific biological targets, playing a crucial role in addressing challenges like multidrug resistance (MDR) in cancer therapy. nih.gov Overexpression of P-glycoprotein (P-gp), a membrane transporter, is a major cause of MDR. nih.gov

In an effort to identify new MDR reversal agents, a series of novel 2,2-diphenyl-1,3-dioxolane (B8804434) and 4,5-diphenyl-1,3-dioxolane derivatives were created. nih.gov These compounds were designed with different aromatic cores, linkers, and basic moieties to optimize their interaction with P-gp. nih.gov The synthesized molecules were tested in vitro on human Caco-2 cells. The results demonstrated that at low concentrations, several of these dioxolane derivatives could effectively reverse tumor cell MDR, with some showing superior effects compared to established modulators like trifluoperazine. nih.gov This research underscores the potential of the 1,3-dioxolane framework as a scaffold for developing potent and effective modulators of challenging biological targets like P-glycoprotein. nih.gov

Applications in Polymer Chemistry and Advanced Materials Science

The bifunctional nature of this compound, possessing both an amine group and a protected diol structure, makes it a candidate monomer for the synthesis of novel polymers. The primary amine can readily participate in polymerization reactions to form polyamides or polyurethanes.

While direct polymerization of this compound is not widely reported in the reviewed literature, the utility of the dioxolane ring in advanced materials is well-established. For instance, related cyclic ketene (B1206846) acetals, such as 2-methylene-4-phenyl-1,3-dioxolane (MPDL), are used in radical ring-opening polymerization. rsc.org This process allows for the insertion of ester functionalities into a polymer backbone, creating materials with tunable degradability. rsc.org The incorporation of MPDL into polymethacrylate (B1205211) chains resulted in well-defined, degradable copolymers. rsc.org This principle could be extended to polymers synthesized from this compound, where the dioxolane ring could be later opened under acidic conditions to yield a hydrophilic diol structure, thereby modifying the polymer's properties. This latent functionality makes it a potentially valuable component in the design of functional and smart materials.

Investigation as Bio-Based Solvents (for related carbonate derivatives)

In the push for greener and more sustainable chemical processes, significant research has been directed toward developing bio-based solvents. A key derivative of the 2,2-Dimethyl-1,3-dioxolane family, methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC), has been highlighted as a promising bio-based solvent. nih.govnih.govbldpharm.com

MMC can be synthesized from glycerol (B35011), a renewable feedstock, making it an attractive alternative to traditional petroleum-derived solvents. nih.govbldpharm.com Its potential as a replacement for solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) has been evaluated through a combination of in silico modeling and experimental measurements. nih.govbldpharm.com Key parameters such as Hansen solubility parameters (HSPs) and Kamlet-Abboud-Taft parameters have been determined to characterize its solvent properties. nih.govbldpharm.com Although MMC is a promising candidate, researchers emphasize that being bio-derived is not the sole criterion for a "green" solvent; thorough toxicity and functional proficiency testing are also crucial. nih.govbldpharm.com This case study with MMC illustrates a comprehensive methodology for the development of safer, functionally effective, and sustainable bio-based solvents. bldpharm.com

Computational and Theoretical Studies on 2,2 Dimethyl 1,3 Dioxolane 4 Methanamine

Molecular Modeling and Conformational Analysis

Molecular modeling of 2,2-dimethyl-1,3-dioxolane-4-methanamine focuses on understanding its three-dimensional structure and the spatial arrangement of its atoms, which are crucial for its chemical behavior. The core of the molecule is the 1,3-dioxolane (B20135) ring, a five-membered heterocycle.

Conformational analysis of similar dioxolane structures has been a subject of research. For instance, studies on derivatives reveal that the five-membered dioxolane ring typically adopts a non-planar conformation to minimize steric strain. researchgate.net The most common conformation is the "envelope," where four of the ring atoms are approximately coplanar, and the fifth atom is out of the plane. In the case of this compound, the puckering of the ring significantly influences the orientation of the methanamine substituent at the C4 position.

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to determine the most stable conformers. These models calculate the potential energy of different spatial arrangements, identifying low-energy structures that are most likely to exist. The presence of the two methyl groups on the C2 atom (a gem-dimethyl group) and the aminomethyl group on the C4 atom introduces specific steric interactions that dictate the preferred ring pucker and the rotational position (rotamer) of the side chain.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO₂ | fishersci.casigmaaldrich.com |

| Molecular Weight | 131.17 g/mol | sigmaaldrich.com |

| InChI Key | HXOYWCSTHVTLOW-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

| SMILES | CC1(C)OCC(CN)O1 | sigmaaldrich.comsigmaaldrich.com |

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations provide fundamental insights into the distribution of electrons within the this compound molecule, which in turn determines its reactivity. Methods like Density Functional Theory (DFT) are used to compute molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. For this compound, the primary amine group (-NH₂) is a key feature. The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, meaning it is likely to react with electron-deficient species (electrophiles). Computational models can quantify this nucleophilicity.

Furthermore, these calculations can predict other electronic properties like chemical potential and hardness, which are descriptors of electronic stability and resistance to change. mdpi.com Reactivity predictions would focus on several key aspects:

Nucleophilicity of the Amine: The primary amine is expected to be the most reactive site for electrophilic attack or for acting as a base.

Acidity of N-H Protons: Calculations can estimate the pKa values of the amine protons.

Stability of the Dioxolane Ring: The dioxolane ring is generally stable but can be hydrolyzed under acidic conditions. Theoretical calculations can model the mechanism and energetics of this ring-opening reaction.

In Silico Screening and Rational Design of Novel Derivatives

This compound serves as a valuable chiral building block for the synthesis of more complex molecules. In silico (computer-based) screening and rational design are powerful strategies used to discover and optimize novel derivatives for specific applications, such as in pharmaceuticals or materials science. mdpi.comnih.govnih.gov

The process typically involves these steps:

Target Identification: A biological target (like an enzyme or receptor) or a desired material property is identified. nih.gov

Library Generation: A virtual library of derivatives is created by computationally modifying the structure of this compound. This could involve adding various substituents to the amine group or modifying the dioxolane core.

Molecular Docking and Virtual Screening: The virtual library is screened against the target. nih.govmdpi.com Molecular docking programs predict how each derivative binds to a target protein, estimating the binding affinity. nih.gov This helps to quickly identify promising candidates from thousands of possibilities.

ADMET Prediction: For drug design, the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top candidates are predicted computationally to filter out compounds with poor pharmacokinetic profiles. nih.govmdpi.com

Rational Design: Based on the screening results, new derivatives are rationally designed to improve binding affinity, selectivity, or other properties. mdpi.comnih.gov For example, if a hydrogen bond is predicted to be important for binding, derivatives can be designed to enhance this interaction. As a chiral precursor derived from tartaric acid, its derivatives are of significant interest in asymmetric synthesis. researchgate.net

Spectroscopic Property Prediction and Validation

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data for validation. This is a crucial step in structure elucidation and characterization.

NMR Spectroscopy: DFT calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra with high accuracy. nih.govmdpi.com The calculated shifts for the hydrogen and carbon atoms in the this compound structure would be compared against experimental spectra to confirm its molecular structure. This process involves calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. mdpi.com

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the peaks in an IR spectrum and are associated with specific bond stretches, bends, and twists. For this compound, key predicted vibrations would include the N-H stretches of the amine group, C-H stretches of the methyl and methylene (B1212753) groups, and C-O stretches of the dioxolane ring.

Other Properties: Other physical properties like refractive index can also be correlated with computationally derived electronic properties.

Validation involves comparing the computationally predicted spectra and properties with those obtained experimentally. A strong correlation between theoretical and experimental data provides confidence in both the structural assignment and the computational model used.

Table 2: Experimental Physical and Spectroscopic Data for this compound

| Property | Value | Source |

|---|---|---|

| Boiling Point | 147-148 °C (at 14 mmHg) | sigmaaldrich.comsigmaaldrich.comkrackeler.com |

| Density | 1.012 g/mL (at 25 °C) | sigmaaldrich.comsigmaaldrich.comkrackeler.com |

| Refractive Index (n20/D) | 1.438 | sigmaaldrich.comsigmaaldrich.comkrackeler.com |

| Flash Point | 68 °C (closed cup) | sigmaaldrich.comsigmaaldrich.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine] |

| Methanal |

| Ethanal |

| Acetone (B3395972) |

| Tartaric acid |

| Diethylamine |

Advanced Characterization Techniques for 2,2 Dimethyl 1,3 Dioxolane 4 Methanamine and Its Derivatives

X-ray Crystallography for Detailed Structural Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For 2,2-Dimethyl-1,3-dioxolane-4-methanamine, which is chiral, this technique can unambiguously establish the absolute configuration of its enantiomers and the precise conformation of the dioxolane ring and its substituents.

In another example, the crystal structure of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-carboxypropanoate, a derivative of the corresponding alcohol (solketal), reveals how intermolecular forces, such as hydrogen bonding, dictate the crystal packing. researchgate.net In this structure, the carboxylic acid groups form well-known dimer motifs, which, along with other C-H···O interactions, build a three-dimensional network. researchgate.net These detailed structural insights are invaluable for understanding the solid-state properties of these materials and for designing new derivatives with specific functionalities.

Table 1: Crystallographic Data for a 2,2-Dimethyl-1,3-dioxolane (B146691) Derivative

| Parameter | Value |

|---|---|

| Compound | [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine] |

| Chemical Formula | C₁₇H₂₀N₂O₂S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.475 (2) |

| b (Å) | 7.4792 (15) |

| c (Å) | 11.533 (2) |

| β (°) | 92.339 (4) |

| Volume (ų) | 902.8 (3) |

Data sourced from a 2012 study by Jiang, Bian, and Sun. researchgate.net

High-Resolution Spectroscopic Analysis

Spectroscopic techniques are fundamental for elucidating molecular structure, identifying functional groups, and confirming the identity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a wealth of information.

¹H NMR: The proton NMR spectrum allows for the identification of all non-exchangeable protons. Key signals include two singlets for the non-equivalent gem-dimethyl protons on the dioxolane ring, and a set of multiplets for the protons on the heterocyclic ring and the aminomethyl group (-CH₂NH₂). The chemical shifts and coupling patterns of the protons on the C4 and C5 positions of the dioxolane ring are particularly important for confirming the structure and stereochemistry.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For the target amine, distinct signals are expected for the two methyl carbons, the quaternary ketal carbon (C2), the two carbons of the dioxolane ring (C4, C5), and the aminomethyl carbon. The chemical shift of the ketal carbon typically appears far downfield (around 108-110 ppm). rsc.orgamazonaws.com

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY maps out proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms. For more complex derivatives, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of protons, aiding in stereochemical assignments. ipb.pt

While detailed spectral data for the amine itself is limited, analysis of its precursor, 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), provides a strong reference.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Solketal (B138546)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ (gem-dimethyl) | ~1.26 (s), ~1.30 (s) | ~25.8, ~27.1 |

| -CH₂- (ring) | ~3.36 - 4.80 (m) | ~66.6, ~76.8 |

| -CH- (ring) | ~3.36 - 4.80 (m) | ~76.8 |

| -CH₂OH | ~3.36 - 4.80 (m) | ~63.5 |

| C(CH₃)₂ | - | ~108.7 |

| -OH | ~2.0 (broad s) | - |

Data compiled from studies on solketal synthesis. rsc.orgamazonaws.com For this compound, the signals for the CH₂OH group would be replaced by those corresponding to the CH₂NH₂ group, which would appear at slightly different chemical shifts.

Mass Spectrometry (MS) Techniques (LC-MS, HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous calculation of the molecular formula. researchgate.net For this compound (C₆H₁₃NO₂), the expected exact mass is approximately 131.0946 Da.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This is particularly useful for analyzing reaction mixtures and for pharmacokinetic studies of derivatives. osti.gov When coupled with a chiral stationary phase, LC-MS can be a powerful tool for separating and quantifying enantiomers. osti.gov

The fragmentation pattern in the mass spectrum gives clues to the molecule's structure. Common fragmentation pathways for this compound would include:

Loss of a methyl group (CH₃•) from the isopropylidene moiety.

Cleavage of the C4-C5 bond in the dioxolane ring.

Loss of the aminomethyl group (•CH₂NH₂).

Cleavage of the entire dioxolane ring structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, making them excellent for identifying functional groups.

For this compound, the key vibrational modes include:

N-H Stretching: The primary amine (-NH₂) group typically shows two stretching bands in the region of 3300-3500 cm⁻¹. dtic.mil

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected just below 3000 cm⁻¹.

N-H Bending: The scissoring motion of the -NH₂ group gives rise to a characteristic band around 1590-1650 cm⁻¹. dtic.mil

C-O Stretching: Strong bands associated with the C-O-C stretching of the dioxolane ring are expected in the 1000-1200 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ range. dtic.mil

A detailed study on a related compound, 4,5-dimethyl-1,3-dioxol-2-one, utilized both FT-IR and FT-Raman spectroscopy in conjunction with quantum chemical calculations (DFT) to make a complete assignment of the vibrational modes. researchgate.net This combined experimental and theoretical approach provides a high degree of confidence in the spectral interpretation.

Table 3: Expected IR Absorption Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine (-NH₂) | N-H Bend (Scissor) | 1590 - 1650 |

| Alkane (CH₂, CH₃) | C-H Stretch | 2850 - 2960 |

| Acetal (B89532) (C-O-C) | C-O Stretch | 1000 - 1200 (strong) |

Chromatographic Methods for Purity and Enantiomeric Excess Determination (HPLC, GC)

Chromatographic techniques are indispensable for separating components of a mixture, assessing chemical purity, and determining enantiomeric excess (ee).

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), it can be used to determine the purity of a sample. For the determination of enantiomeric excess, a chiral GC column is required. A study on the separation of the enantiomers of the related compound 4-chloromethyl-2,2-dimethyl-1,3-dioxolane successfully used a Rt-bDEXse chiral column, achieving baseline separation in under 10 minutes. nih.govchrom-china.com This method demonstrated good linearity and low limits of detection (LOD) and quantification (LOQ). nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity and enantiomeric excess determination. For chiral separations, a chiral stationary phase (CSP) is employed. For example, columns like the Chiralcel OD, which is based on cellulose (B213188) derivatives, have been used to separate the enantiomers of various 1,3-dioxolanes. researchgate.net Alternatively, a non-chiral column can be used if the enantiomers are first derivatized with a chiral agent to form diastereomers, which have different physical properties and can be separated on standard phases like silica (B1680970) gel. mdpi.com

Table 4: Example of Chiral GC Method Parameters for a Dioxolane Derivative

| Parameter | Condition |

|---|---|

| Analyte | (R/S)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane |

| Column | Rt-bDEXse (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Initial 70°C (1 min), ramp at 2.0°C/min to 150°C |

| Detector | Flame Ionization Detector (FID) |

| Resolution (Rs) | > 1.5 |

Data adapted from a study on the chiral GC separation of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. nih.govchrom-china.com

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Strategies

The future synthesis of 2,2-Dimethyl-1,3-dioxolane-4-methanamine is geared towards more sustainable and efficient methodologies, moving away from traditional synthetic routes. Research is increasingly focused on processes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

A key precursor to this amine is solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), which is efficiently produced from the ketalization of glycerol (B35011) with acetone (B3395972). nih.gov The development of green and catalytic methods for the conversion of solketal's hydroxyl group to an amine is a primary research focus. Future strategies are likely to involve:

Biocatalytic Amination: The use of enzymes, such as transaminases and amine dehydrogenases, offers a highly selective and environmentally benign route to chiral amines. ambeed.comresearchgate.net Engineered enzymes can potentially be employed for the direct amination of solketal or its oxidized aldehyde derivative, offering high enantiopurity under mild reaction conditions. ambeed.com This approach aligns with the principles of green chemistry by replacing harsh chemical reagents with biodegradable catalysts.

Catalytic Reductive Amination: Advances in catalysis are expected to provide more efficient methods for the reductive amination of the corresponding aldehyde derived from solketal. This involves the use of novel catalysts that can operate under milder conditions with higher selectivity, minimizing the formation of byproducts.

Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and efficiency for amine synthesis. science.gov The development of a flow-based synthesis for this compound could enable safer handling of reagents and better control over reaction parameters, leading to higher yields and purity. science.gov

These advanced synthetic methods promise to make this compound more accessible and economically viable for a broader range of applications.

Expanding Catalytic Applications and Ligand Design

The chiral nature and the presence of a primary amine make this compound an attractive candidate for the development of novel chiral ligands for asymmetric catalysis. The amine group can be readily functionalized to create a variety of ligand architectures.

Future research in this area is expected to explore:

Schiff Base Ligands: The condensation of this compound with various aldehydes can lead to the formation of chiral Schiff base (imine) ligands. ambeed.comnih.gov These ligands can then be coordinated with various transition metals to form catalysts for a range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. Research has shown that related chiral C2-symmetric diamines derived from tartaric acid can form effective multidentate ligands. rsc.org

Bidentate and Multidentate Ligands: The amine functionality can serve as a scaffold for the introduction of other donor atoms (e.g., phosphorus, sulfur, or additional nitrogen atoms) to create bidentate or multidentate ligands. These ligands can form stable and well-defined complexes with metals, which are crucial for achieving high enantioselectivity in catalytic reactions. The synthesis of new chiral diamines of the dioxolane series has been reported, highlighting the potential for creating diverse ligand structures. uniovi.es

The table below summarizes potential catalytic applications based on the functionalization of this compound.

| Ligand Type | Potential Catalytic Application | Metal Center |

| Schiff Base | Asymmetric Reduction of Ketones | Ruthenium, Iridium |

| Schiff Base | Asymmetric Cyanosilylation of Aldehydes | Titanium, Vanadium |

| Phosphine-Amine | Asymmetric Hydrogenation | Rhodium, Iridium |

| Diamine | Asymmetric Transfer Hydrogenation | Ruthenium |

Prospects in Medicinal Chemistry and Drug Discovery beyond Initial Findings

Chiral amines are fundamental building blocks in a vast number of pharmaceuticals. researchgate.net The specific stereochemistry of a drug molecule is often critical for its therapeutic efficacy and safety. The structural features of this compound make it a promising scaffold for the synthesis of new bioactive molecules.

While direct studies on the medicinal applications of this specific amine are in their nascent stages, the dioxolane moiety is present in various biologically active compounds. Future research could investigate its potential in:

Synthesis of Chiral Drug Intermediates: The compound can serve as a key intermediate in the synthesis of more complex chiral molecules with potential therapeutic properties. Its pre-existing chirality can be transferred to the target molecule, simplifying the synthetic process.

Development of Novel Bioactive Scaffolds: The dioxolane ring can act as a rigid scaffold to which various pharmacophores can be attached via the amine group. This could lead to the discovery of new classes of drugs with unique mechanisms of action. Research on other 1,3-dioxolane (B20135) derivatives has shown their potential as modulators of multidrug resistance in cancer cells, suggesting a possible avenue for exploration.

The exploration of this compound in medicinal chemistry is a promising area for future investigation, with the potential to contribute to the development of new and improved therapeutics.

Integration into Sustainable Chemistry and Green Synthesis Initiatives

The derivation of this compound from glycerol, a byproduct of biodiesel production, firmly places it within the realm of sustainable and green chemistry. The utilization of this bio-based building block contributes to the circular economy by valorizing a waste stream from another industrial process.

Future initiatives will likely focus on:

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Biocatalytic and catalytic approaches are particularly well-suited for achieving high atom economy.

Use of Green Solvents: Performing the synthesis and subsequent reactions of this compound in environmentally benign solvents, such as water, supercritical fluids, or other bio-based solvents. Glycerol itself has been investigated as a green reaction medium for various organic transformations.

The integration of this compound into green synthesis initiatives will not only enhance its appeal as a chemical building block but also contribute to the broader goal of a more sustainable chemical industry.

Q & A

Q. How can researchers optimize the synthesis of 2,2-Dimethyl-1,3-dioxolane-4-methanamine derivatives?

Methodological Answer:

- Reaction Setup : Combine this compound hydrochloride with trimethyl orthoacetate in a 1:1.5 molar ratio under gentle reflux (90–95°C) in anhydrous conditions. Stirring for 3 hours typically achieves >90% yield of the acetylated product .

- Purification : Evaporate under reduced pressure to isolate the product as a clear oil. Confirm purity via NMR (e.g., δ 1.27–1.36 ppm for methyl groups) and NMR (e.g., δ 109.2 ppm for the dioxolane ring) .

Q. What strategies address solubility challenges during experimental workflows?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) due to the compound’s insolubility in water. For aqueous-phase reactions, employ co-solvents like ethanol or acetone (≤20% v/v) to enhance miscibility .

- Derivatization : Introduce hydrophilic groups (e.g., via acetylation or sulfonation) to improve solubility while retaining core reactivity .

Q. How should researchers handle hygroscopicity and stability during storage?

Methodological Answer:

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential volatile byproducts.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid contact with oxidizing agents to prevent exothermic reactions .

Advanced Research Questions

Q. How can crystallographic data resolve stereochemical ambiguities in derivatives?

Methodological Answer:

Q. What computational methods validate spectroscopic data discrepancies?

Methodological Answer:

Q. How to analyze reaction byproducts in complex synthetic pathways?

Methodological Answer:

Q. What advanced techniques elucidate enantiomeric purity in chiral derivatives?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Monitor retention times against racemic standards.

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra (TD-DFT) to assign absolute configurations .

Q. How to design stability studies under varying pH and temperature?

Methodological Answer:

Q. What strategies reconcile contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple assays (e.g., IC values in enzyme inhibition studies) and normalize using Z-score transformations.

- Structure-Activity Modeling : Build QSAR models incorporating steric/electronic parameters (e.g., Hammett constants) to explain variability in reported activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.